[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethyl]amine trihydrochloride
Description
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Properties
IUPAC Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanamine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5.3ClH/c11-2-5-14-6-8-15(9-7-14)10-12-3-1-4-13-10;;;/h1,3-4H,2,5-9,11H2;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPARFPPMVKCZBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C2=NC=CC=N2.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of {2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}amine trihydrochloride are currently unknown. This compound is a part of a collection of unique chemicals provided to early discovery researchers
Biochemical Pathways
The compound’s structure suggests it may interact with pyrimidine-related pathways, but further studies are required to confirm this and to understand the downstream effects.
Result of Action
Biological Activity
[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethyl]amine trihydrochloride is a synthetic organic compound notable for its structural characteristics, which include a piperazine ring and a pyrimidine moiety. This unique combination suggests potential interactions with various biological targets, making it an interesting candidate in medicinal chemistry.
Chemical Structure and Properties
The compound has the following molecular formula:
It is classified as a tri-hydrochloride salt, indicating that it contains three hydrochloric acid molecules associated with its amine functional group. The presence of both piperazine and pyrimidine structures is critical for its biological activity, particularly in influencing neurotransmitter systems.
Research indicates that compounds containing amine groups, such as This compound , can interact with neurotransmitter receptors, particularly:
- Dopamine Receptors
- Serotonin Receptors
- Norepinephrine Receptors
These interactions suggest potential applications in treating neurological disorders, including depression and anxiety disorders. The compound's ability to modulate these systems positions it as a candidate for further pharmacological exploration.
Biological Activities
The biological activities associated with this compound include:
- Antidepressant Effects : Similar compounds have demonstrated efficacy in alleviating symptoms of depression through serotonin reuptake inhibition.
- Antimicrobial Properties : Certain structural analogs exhibit activity against various pathogens.
- Antipsychotic Activity : Some derivatives have shown promise in managing symptoms of psychosis by targeting dopamine pathways.
Comparative Analysis with Similar Compounds
To better understand the potential of This compound , a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-Methylpiperazin-1-yl)pyrimidine | Similar piperazine and pyrimidine structure | Antidepressant effects |
| 1-(4-Pyridinyl)piperazine | Contains a piperazine ring with a pyridine substituent | Antimicrobial properties |
| 4-(3-Chlorophenyl)piperazine | A phenyl group attached to piperazine | Antipsychotic activity |
This table illustrates how the unique combination of the pyrimidine moiety with the piperazine ring in This compound may confer distinct pharmacological properties compared to similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their pharmacological profiles:
- Dopamine Transporter Affinity : Research has shown that derivatives similar to this compound exhibit high affinity for the dopamine transporter (DAT), which is crucial for the regulation of dopamine levels in the brain. This suggests potential applications in treating conditions like ADHD and schizophrenia .
- Serotonin Receptor Interaction : Studies indicate that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs), offering therapeutic benefits for depression and anxiety disorders .
- Neuropharmacological Effects : In vivo studies demonstrated that certain derivatives increased locomotor activity in animal models, indicating their potential stimulant effects on the central nervous system .
Q & A
Basic: What are the standard synthetic routes for [2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethyl]amine trihydrochloride, and how are reaction conditions optimized?
The synthesis typically involves multi-step alkylation and amination reactions . Key steps include:
- Alkylation of piperazine : Reaction of pyrimidine-containing piperazine derivatives with 2-bromoethylamine to form the core ethylenediamine backbone .
- Methylation : Introduction of methyl groups via methyl iodide or dimethyl sulfate under controlled pH and temperature to prevent over-alkylation .
- Salt formation : Treatment with hydrochloric acid to yield the trihydrochloride salt, ensuring stoichiometric equivalence to avoid impurities .
Optimization focuses on solvent selection (e.g., anhydrous THF for moisture-sensitive steps), inert atmospheres (N₂/Ar), and monitoring via TLC or HPLC to track intermediate purity .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) during structural elucidation?
Discrepancies in NMR signals (e.g., unexpected splitting or integration ratios) may arise from dynamic conformational changes or proton exchange processes . Methodological approaches include:
- Variable-temperature NMR : To identify temperature-dependent peak broadening caused by hindered rotation of the piperazine ring .
- 2D-COSY/HSQC : To assign coupling partners and distinguish between overlapping signals from the pyrimidine and piperazine moieties .
- Comparative analysis : Cross-referencing with crystallographic data (e.g., from SHELX-refined structures) to validate bond angles and torsional strain .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Key safety measures include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as the compound is a respiratory and dermal irritant .
- Ventilation : Use of fume hoods during weighing and synthesis to mitigate inhalation risks .
- Spill management : Neutralization with sodium bicarbonate followed by absorption via inert materials (e.g., vermiculite) .
Advanced: How do structural modifications to the pyrimidine ring impact biological activity in target validation studies?
The pyrimidine ring’s electron-withdrawing properties and hydrogen-bonding capacity are critical for receptor binding. For example:
- Fluorine substitution at the 5-position enhances metabolic stability and CNS penetration by reducing CYP450-mediated oxidation .
- Methylation at the 4-position decreases solubility but improves selectivity for kinase targets by sterically blocking off-target interactions .
Methodology : Use molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations to predict binding affinities before synthesizing derivatives .
Basic: Which in vitro assays are most suitable for preliminary evaluation of acetylcholinesterase (AChE) inhibition?
Standard assays include:
- Ellman’s method : Measures thiocholine production via DTNB (5,5’-dithiobis-2-nitrobenzoic acid) at 412 nm, with tacrine as a positive control .
- Microplate fluorimetry : Uses acetylthiocholine iodide and a fluorescent probe (e.g., coumarin-linked substrate) for high-throughput screening .
Data interpretation : IC₅₀ values < 10 µM suggest therapeutic potential, but correlate with cytotoxicity assays (e.g., MTT on SH-SY5Y cells) to exclude nonspecific effects .
Advanced: How can researchers address discrepancies between in vitro potency and in vivo efficacy in neuropharmacological models?
Common pitfalls include poor blood-brain barrier (BBB) penetration or rapid metabolism . Strategies:
- LogP optimization : Adjust lipophilicity (target LogP 2–3) via substituent changes to enhance BBB crossing .
- Pharmacokinetic profiling : Conduct LC-MS/MS-based studies in rodents to assess bioavailability and half-life. For example, PC-37 (a related trihydrochloride) showed AUCtotal > 28,000 min·ng/mL but required dose adjustments for CNS efficacy .
- Prodrug strategies : Introduce ester moieties to improve solubility and cleavage in target tissues .
Basic: What analytical techniques are essential for purity assessment and batch-to-batch consistency?
- HPLC-UV/ELSD : Use C18 columns with 0.1% TFA in water/acetonitrile gradients; purity >98% is acceptable for biological testing .
- Elemental analysis : Verify stoichiometry of chloride ions (theoretical Cl⁻%: ~37.5%) to confirm salt formation .
- Karl Fischer titration : Ensure water content <1% to prevent hydrolysis during storage .
Advanced: What computational tools are recommended for analyzing structure-activity relationships (SAR) in piperazine-pyrimidine derivatives?
- QSAR modeling : Use Schrodinger’s QikProp to predict ADMET properties and prioritize synthetic targets .
- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess ligand-receptor complex stability over 100-ns trajectories .
- Crystal structure alignment : Superpose derivatives with PDB-deposited AChE structures (e.g., 4EY7) to identify conserved binding motifs .
Basic: How should researchers design controlled experiments to assess cytotoxicity in non-target cell lines?
- Cell panel selection : Include ≥3 lines (e.g., HEK293, HepG2, MCF-10A) to screen organ-specific toxicity .
- Dose-ranging : Test concentrations from 0.1–100 µM, with 24–72 hr exposure periods .
- Endpoint assays : Combine MTT (mitochondrial activity) with LDH release (membrane integrity) for comprehensive profiling .
Advanced: What strategies mitigate batch variability in large-scale synthesis for preclinical studies?
- Design of Experiments (DoE) : Use Minitab or JMP to optimize parameters (e.g., temperature, catalyst loading) via central composite design .
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Crystallization control : Seed batches with pure crystals and regulate cooling rates to ensure uniform particle size distribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
